2-(ADAMANTAN-1-YL)-4,5-DICHLORO-2,3-DIHYDROPYRIDAZIN-3-ONE
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Overview
Description
2-(ADAMANTAN-1-YL)-4,5-DICHLORO-2,3-DIHYDROPYRIDAZIN-3-ONE is a compound that features an adamantane moiety, which is known for its rigid, diamond-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-4,5-DICHLORO-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves the reaction of adamantane derivatives with appropriate chlorinated pyridazine precursors. One common method involves the use of adamantane-1-carboxylic acid, which is reacted with chlorinated pyridazine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(ADAMANTAN-1-YL)-4,5-DICHLORO-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chlorinated positions on the pyridazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds .
Scientific Research Applications
2-(ADAMANTAN-1-YL)-4,5-DICHLORO-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-4,5-DICHLORO-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to penetrate biological membranes, making it effective in targeting intracellular pathways. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes and receptors involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
1-(ADAMANTAN-1-YL)-1H-INDOLE-5-YL: This compound also features an adamantane moiety and is studied for its anticancer properties.
2-(ADAMANTAN-1-YL)AZIRIDINE:
Uniqueness
2-(ADAMANTAN-1-YL)-4,5-DICHLORO-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its specific combination of the adamantane moiety with a chlorinated pyridazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(1-adamantyl)-4,5-dichloropyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O/c15-11-7-17-18(13(19)12(11)16)14-4-8-1-9(5-14)3-10(2-8)6-14/h7-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXPNXFPFBBPAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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